molecular formula C7H10O3 B8253911 (+/-)-2-Oxocyclopentaneacetic acid

(+/-)-2-Oxocyclopentaneacetic acid

Cat. No. B8253911
M. Wt: 142.15 g/mol
InChI Key: OLLLIBGOZUPLOK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2-Oxocyclopentaneacetic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurotoxic Effects in Anticancer Agents : A study investigated the effects of oxaliplatin, a widely used anticancer drug, on neuronal voltage-gated sodium channels. This research highlighted the neurotoxic side effects of oxaliplatin, a compound related to oxalate, which is a metabolite of (+/-)-2-Oxocyclopentaneacetic acid (Grolleau et al., 2001).

  • Environmental Impact of Pharmaceutical Agents : A study on the environmental impact of oxytetracycline and oxolinic acid in Mediterranean fish farms revealed significant potential for environmental release of these drugs, highlighting concerns about the ecological effects of pharmaceuticals like this compound (Rigos et al., 2004).

  • Structural Characterization in Drug Development : Oxamic acid, structurally related to this compound, has been studied for its potential as an anticancer and antidiabetic agent. Its structural characterization is important for understanding its biological effects and medicinal properties (Delgado et al., 2019).

  • Potential in Psychiatric Treatment : Oxytocin, chemically distinct but sharing a similar nomenclature, has been investigated for its potential in treating psychiatric disorders like schizophrenia. This research provides insights into the neurochemical pathways involved and the therapeutic potential of such compounds (Feifel, 2011).

  • Oxidative Stress and Hepatotoxicity : Valproic acid (2-n-propylpentanoic acid), while structurally different, shares functional similarities with this compound. Studies on valproic acid have focused on its effects on oxidative stress and hepatotoxicity, providing insights into the metabolic pathways and potential side effects of similar compounds (Chang & Abbott, 2006).

  • Investigation of Antibacterial Agents in Wastewater : The oxidation of pharmaceuticals like oxolinic acid in wastewater treatment processes has been studied, highlighting the challenges in managing the environmental impact of such compounds (Huber et al., 2005).

properties

IUPAC Name

2-[(1R)-2-oxocyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLIBGOZUPLOK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-2-Oxocyclopentaneacetic acid
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Reactant of Route 6
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